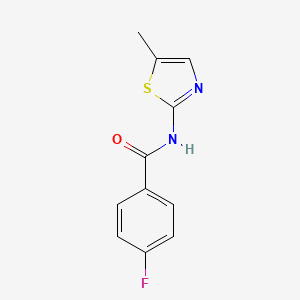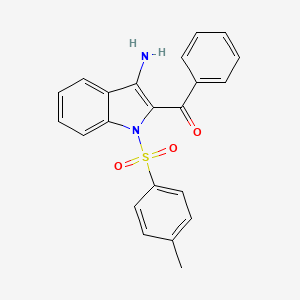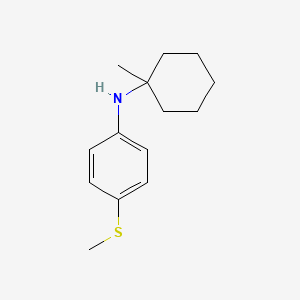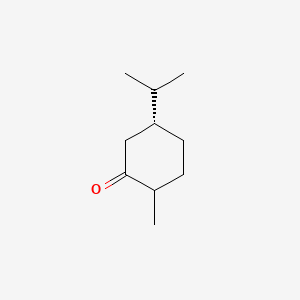
3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol is an organic compound with the molecular formula C18H22O2 It is a biphenyl derivative characterized by the presence of two hydroxyl groups at the 4 and 4’ positions, along with ethyl and methyl groups at the 3,3’ and 5,5’ positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl derivatives with substituents at the desired positions.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced analytical techniques, such as NMR and mass spectrometry, helps in monitoring the reaction progress and confirming the product’s identity.
化学反応の分析
Types of Reactions
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced biphenyl derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the biphenyl structure.
科学的研究の応用
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, while the ethyl and methyl groups influence the compound’s hydrophobicity and overall conformation. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
類似化合物との比較
Similar Compounds
3,3’-Dimethyl-4,4’-biphenyldiol: Lacks the ethyl groups, leading to different reactivity and properties.
3,3’-Diethyl-4,4’-biphenyldiol: Similar structure but without the methyl groups.
5,5’-Dimethyl-4,4’-biphenyldiol: Lacks the ethyl groups, affecting its chemical behavior.
Uniqueness
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol is unique due to the combination of ethyl and methyl groups at specific positions, which imparts distinct steric and electronic properties. These features make it valuable for specific applications in research and industry, where tailored reactivity and interactions are required.
特性
CAS番号 |
13395-83-0 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2-ethyl-4-(3-ethyl-4-hydroxy-5-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C18H22O2/c1-5-13-9-15(7-11(3)17(13)19)16-8-12(4)18(20)14(6-2)10-16/h7-10,19-20H,5-6H2,1-4H3 |
InChIキー |
FQTGSRYJCXLDLW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)C2=CC(=C(C(=C2)C)O)CC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)

![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)










